6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline is a useful research compound. Its molecular formula is C18H11Br2F3N4S and its molecular weight is 532.18. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6,8-Dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline (CAS Number: 957046-67-2) is a complex organic compound notable for its unique structural features that integrate multiple heterocycles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of the compound is C18H11Br2F3N4S, with a molecular weight of 532.17 g/mol. Its structure consists of:
- A quinoline backbone
- Bromine substitutions at positions 6 and 8
- A thiazole group substituted with a pyrazole derivative
This structural configuration suggests a potential for diverse chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activity
The incorporation of trifluoromethyl groups is frequently associated with enhanced potency in drug candidates due to improved lipophilicity and metabolic stability.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits considerable antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Against Various Microorganisms
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Inhibitory |
Klebsiella pneumoniae | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
Candida albicans | Inhibitory |
The results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies indicate that derivatives of quinoline and thiazole exhibit significant inhibitory effects against various cancer cell lines. The unique structure of this compound positions it as a candidate for further investigation in cancer therapeutics.
Case Study: Inhibition of Cancer Cell Lines
A study evaluating the cytotoxic effects of related compounds found that those with similar heterocyclic structures displayed potent activity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanisms by which these compounds exert their effects are likely related to their ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to their aromatic nature.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Research on similar compounds suggests that modifications such as trifluoromethyl groups can enhance bioavailability and selectivity towards biological targets.
Properties
IUPAC Name |
4-(6,8-dibromoquinolin-2-yl)-5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2F3N4S/c1-8-5-14(18(21,22)23)27(26-8)17-25-15(9(2)28-17)13-4-3-10-6-11(19)7-12(20)16(10)24-13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLWUIGPXKVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.